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Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated
spectroscopic data for 2-amino-N,N-dimethylbenzamide (CAS No: 6526-66-5). Due to the
limited availability of directly published experimental spectra for this specific compound, this
document leverages data from structurally similar molecules and established spectroscopic
principles to present a detailed predicted analysis. This guide is intended to support
researchers and professionals in drug development and chemical analysis by providing a
foundational understanding of the compound's spectroscopic characteristics.

Introduction

2-amino-N,N-dimethylbenzamide is an organic compound with the chemical formula
CoH12N20 and a molecular weight of 164.20 g/mol .[1][2] Its structure, featuring a substituted
benzene ring, an amide group, and an amino group, suggests a rich spectroscopic profile.
Understanding its characteristics through various analytical techniques is crucial for its
identification, purity assessment, and structural elucidation in research and development
settings. This guide focuses on the expected data from Proton Nuclear Magnetic Resonance
(*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS).

Predicted Spectroscopic Data
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The following tables summarize the predicted and comparative spectroscopic data for 2-
amino-N,N-dimethylbenzamide. The data is compiled from the analysis of structurally related
compounds and general principles of spectroscopy.

Table 1: Predicted *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1275964?utm_src=pdf-body
https://www.benchchem.com/product/b1275964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~7.2-74 m

2H

Aromatic (H-4,
H-6)

Chemical shifts
are influenced by
both the amino
and amide

groups.

~6.6-6.8 m

2H

Aromatic (H-3,
H-5)

Protons ortho
and para to the
electron-donating
amino group are
expected to be

upfield.

~4.5-5.5 brs

2H

-NH2

Broad signal due
to quadrupolar
relaxation and
exchange;
position is
concentration
and solvent

dependent.

6H

-N(CHs)2

Two distinct
singlets may be
observed at low
temperatures
due to restricted
rotation around
the C-N amide
bond. At room
temperature, a
single broad or
sharp singlet is

expected.
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Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assignment Notes
] The chemical shift is typical for
~170 C=0 (amide) )
a benzamide carbonyl carbon.
Aromatic carbon attached to
~148 C-NH:2 the amino group, shifted
downfield.
~130-132 Aromatic CH
Carbons ortho and para to the
~115-120 Aromatic CH amino group are shielded and
appear upfield.
) Quaternary carbon attached to
~118 Aromatic C-C=0 ]
the amide group.
Similar to other N,N-
dimethylbenzamides. Two
~38 -N(CHs)2

signals may be present at low

temperature.

Note: Predicted values are based on data from related compounds such as N,N-

dimethylbenzamide and other substituted aminobenzamides.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber ] )
Intensity Assignment Notes
(cm™)
) N-H stretch o
Medium, Sharp ] Characteristic of a
3450-3300 (asymmetric & ) )
(doublet) ) primary amine.
symmetric)
3100-3000 Medium Aromatic C-H stretch
) ] ] From the N-methyl
2950-2850 Medium Aliphatic C-H stretch
groups.
) Lower frequency due
C=0 stretch (Amide | )
1630-1650 Strong to resonance with the
band) ]
amino group.
Also C=C stretching in
1600-1550 Strong N-H bend o
the aromatic ring.
1500-1400 Medium-Strong Aromatic C=C stretch
~1260 Strong C-N stretch Amide C-N bond.

Note: IR data for the related compound 2-amino-N-methylbenzamide shows characteristic N-H

and C=0 stretching frequencies.[4]

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment Notes
164 High [M]*+ Molecular ion peak.
i Loss of the amino

147 Medium [M - NHz]*

group.
) Loss of the

120 High [M - N(CHs)2]* _ _
dimethylamino group.
Fragment

92 High [CeHaNH2]* corresponding to the
aminobenzoyl cation.

77 Medium [CeHs]+ Phenyl cation.

44 High [C2HeN]* Dimethylaminyl cation.

Note: Fragmentation patterns are predicted based on the structure and data from isomers like

m-amino-N,N-dimethylbenzamide.[5]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

discussed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-amino-N,N-dimethylbenzamide is
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR
tube. The choice of solvent can affect chemical shifts.

e H NMR Spectroscopy:

o Instrument: A 400 MHz or higher field NMR spectrometer.

o Acquisition: A standard proton experiment is performed. Key parameters include a 30-

degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
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o Processing: The resulting Free Induction Decay (FID) is processed with an exponential
window function (line broadening of 0.3 Hz) followed by Fourier transformation. The
spectrum is then phased and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer.

o Acquisition: A proton-decoupled 13C experiment is performed. A larger number of scans
(e.g., 1024 or more) is typically required due to the lower natural abundance of :3C.

o Processing: The FID is processed with an exponential window function (line broadening of
1-2 Hz) and Fourier transformed. The spectrum is referenced to the deuterated solvent
signal.

3.2 Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin disk.

o Data Acquisition:
o Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1. A background
spectrum of the clean ATR crystal or the KBr pellet holder is recorded first. Then, the
sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Sample Introduction: The sample can be introduced via a direct insertion probe or through a
gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis:
o Instrument: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

o Acquisition: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z). The spectrum is scanned over a relevant mass range (e.g., m/z 40-
300).

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak confirms the molecular weight, and the fragmentation pattern
provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-amino-N,N-dimethylbenzamide.
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Workflow for Spectroscopic Analysis of 2-amino-N,N-dimethylbenzamide
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Caption: Spectroscopic analysis workflow for 2-amino-N,N-dimethylbenzamide.

Conclusion

While experimental spectra for 2-amino-N,N-dimethylbenzamide are not readily available in
public databases, a comprehensive spectroscopic profile can be predicted based on
established principles and data from analogous compounds. This guide provides researchers
with a robust set of expected data and standardized protocols to aid in the identification and
characterization of this compound. The provided workflow diagram offers a clear visual
representation of the analytical process. It is recommended that researchers acquiring
experimental data for this compound compare it against the predictions outlined in this guide.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1275964?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275964?utm_src=pdf-body
https://www.benchchem.com/product/b1275964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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